molecular formula C6H13ClN2 B13674686 2-Methyl-2,6-diazaspiro[3.3]heptane hydrochloride

2-Methyl-2,6-diazaspiro[3.3]heptane hydrochloride

Cat. No.: B13674686
M. Wt: 148.63 g/mol
InChI Key: GZOKMRGCMKATDT-UHFFFAOYSA-N
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Description

2-Methyl-2,6-diazaspiro[3.3]heptane hydrochloride is a chemical compound with the molecular formula C6H14Cl2N2. It is known for its unique spirocyclic structure, which consists of a seven-membered ring containing two nitrogen atoms. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2,6-diazaspiro[3.3]heptane hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-methyl-2,6-diazaspiro[3.3]heptane with hydrochloric acid to form the hydrochloride salt . The reaction is usually carried out under an inert atmosphere at low temperatures to ensure the stability of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2,6-diazaspiro[3.3]heptane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms .

Scientific Research Applications

2-Methyl-2,6-diazaspiro[3.3]heptane hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methyl-2,6-diazaspiro[3.3]heptane hydrochloride involves its interaction with specific molecular targets. The nitrogen atoms in the spirocyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride
  • 2-Boc-2,6-diaza-spiro[3.3]heptane hydrochloride
  • 2-methyl-2,6-diazaspiro[3.3]heptane; oxalic acid

Uniqueness

2-Methyl-2,6-diazaspiro[3.3]heptane hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C6H13ClN2

Molecular Weight

148.63 g/mol

IUPAC Name

2-methyl-2,6-diazaspiro[3.3]heptane;hydrochloride

InChI

InChI=1S/C6H12N2.ClH/c1-8-4-6(5-8)2-7-3-6;/h7H,2-5H2,1H3;1H

InChI Key

GZOKMRGCMKATDT-UHFFFAOYSA-N

Canonical SMILES

CN1CC2(C1)CNC2.Cl

Origin of Product

United States

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